DS-1205b free base

AXL kinase inhibition biochemical assay TAM family receptor

DS-1205b free base is a selective AXL kinase inhibitor (IC50 1.3 nM) with 48-fold selectivity over MER, 80-fold over MET, and 313-fold over TRKA. This clean selectivity window makes it the preferred tool compound for dissecting AXL-specific signaling in EGFR-mutant NSCLC combination studies. Validated oral bioavailability with 54-86% tumor regression in xenograft models. Phase 1 clinical data (800 mg BID) de-risks translational research procurement.

Molecular Formula C41H42FN5O7
Molecular Weight 735.8 g/mol
Cat. No. B10824416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-1205b free base
Molecular FormulaC41H42FN5O7
Molecular Weight735.8 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OCC6COCCO6)OC)N)F)CC7CCOCC7
InChIInChI=1S/C41H42FN5O7/c1-25-3-7-36(44-18-25)33-21-47(20-26-9-11-51-12-10-26)22-34(39(33)48)41(49)46-29-5-6-31(35(42)17-29)32-15-28(19-45-40(32)43)27-4-8-37(38(16-27)50-2)54-24-30-23-52-13-14-53-30/h3-8,15-19,21-22,26,30H,9-14,20,23-24H2,1-2H3,(H2,43,45)(H,46,49)/t30-/m1/s1
InChIKeyZOEILZXFYPPMTR-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS-1205b Free Base (CAS 1855860-24-0) as a Selective AXL Kinase Inhibitor for NSCLC Research and Drug Discovery


DS-1205b free base (CAS 1855860-24-0; C41H42FN5O7; MW 735.80 g/mol) is an orally bioavailable, small-molecule inhibitor of the AXL receptor tyrosine kinase. As the active pharmaceutical ingredient of Daiichi Sankyo‘s investigational agent DS-1205/DS-1205c, the compound exhibits potent and selective AXL kinase inhibition with an IC50 of 1.3 nM in biochemical assays . DS-1205b is characterized by a complex molecular architecture featuring a (2R)-1,4-dioxan-2-ylmethoxy moiety that confers stereospecific target engagement. The compound has demonstrated the ability to block AXL-mediated cell migration and tumor growth in preclinical models of non-small cell lung cancer (NSCLC), with particular activity in overcoming acquired resistance to EGFR tyrosine kinase inhibitors [1]. A first-in-human phase 1 clinical study of DS-1205c (a formulation containing DS-1205b) in combination with gefitinib has been completed in patients with EGFR-mutated NSCLC, establishing an initial safety and tolerability profile with a recommended dose of 800 mg BID for expansion cohorts [2].

Why AXL Inhibitors Cannot Be Substituted: DS-1205b Free Base Shows Distinct Selectivity Profile Versus Other Clinical AXL Inhibitors


The AXL receptor tyrosine kinase is a validated therapeutic target for overcoming resistance to EGFR-targeted therapies in NSCLC and other malignancies [1]. However, AXL inhibitors under clinical development exhibit widely divergent selectivity profiles across the TAM family (AXL, MER, TYRO3) and structurally related kinases (MET, TRKA, FLT3) that profoundly influence both efficacy and off-target toxicity potential . Generic substitution among AXL inhibitors is scientifically unjustified due to the following quantitative differences in kinase selectivity: (1) DS-1205b demonstrates an AXL IC50 of 1.3 nM with 48-fold selectivity over MER, whereas tamnorzatinib (ONO-7475) is a potent dual AXL/MER inhibitor (AXL IC50 0.7 nM, MER IC50 1.0 nM; only 1.4-fold selectivity) ; (2) DS-1205b exhibits 80-fold selectivity over MET, compared to bemcentinib which has negligible MET activity but a 10-fold weaker AXL IC50 (14 nM) ; (3) DS-1205b shows 313-fold selectivity over TRKA, whereas SLC-391 displays only 4.4-fold selectivity over MER and 4.4-fold over TYRO3 [2]. These quantitative differences in kinase inhibition profiles directly impact experimental outcomes in cell migration assays, xenograft tumor growth inhibition, and combination therapy compatibility with EGFR TKIs [3]. Consequently, substituting DS-1205b with another AXL inhibitor—even one with similar AXL biochemical potency—will alter the selectivity fingerprint and may produce non-equivalent biological responses in disease models where MER, MET, or TRKA signaling contributes to phenotype.

Quantitative Comparative Evidence for DS-1205b Free Base Versus Clinical-Stage AXL Inhibitors


AXL Kinase Biochemical Potency: DS-1205b IC50 1.3 nM Versus Bemcentinib IC50 14 nM

DS-1205b free base inhibits recombinant human AXL kinase with an IC50 of 1.3 nM in biochemical assays, representing approximately 10.8-fold greater potency than bemcentinib (R428/BGB324), a first-generation AXL inhibitor in phase 2 clinical development that exhibits an AXL IC50 of 14 nM under comparable assay conditions . Both compounds were evaluated using recombinant human AXL kinase domains in in vitro kinase activity assays, though exact assay parameters differ between sources. The 1.3 nM IC50 value for DS-1205b has been consistently reported across multiple vendor datasheets and peer-reviewed literature [1][2]. A structurally related analog from the same Daiichi Sankyo patent family (US11208403, Example 121) demonstrated an IC50 of 0.800 nM against recombinant AXL, indicating that the pyridine-carboxamide scaffold can achieve sub-nanomolar potency [3].

AXL kinase inhibition biochemical assay TAM family receptor kinase selectivity

AXL-MER Functional Selectivity Ratio: DS-1205b 48-Fold Selectivity Versus Tamnorzatinib 1.4-Fold Selectivity

DS-1205b free base exhibits 48-fold selectivity for AXL over MER (AXL IC50 1.3 nM; MER IC50 63 nM) based on biochemical kinase inhibition profiling . In contrast, tamnorzatinib (ONO-7475), a clinical-stage Axl/Mer dual inhibitor, shows only 1.4-fold selectivity (AXL IC50 0.7 nM; MER IC50 1.0 nM) [1]. The selectivity ratio for DS-1205b over MET is 80-fold (MET IC50 104 nM), and over TRKA is 313-fold (TRKA IC50 407 nM) . Tamnorzatinib does not report MET or TRKA activity in primary sources but demonstrates 147-fold selectivity over FLT3 (FLT3 IC50 147 nM) . SLC-391, another selective AXL inhibitor, demonstrates an AXL IC50 of 9.6 nM with only 4.4-fold selectivity over MER (MER IC50 44 nM) and 4.4-fold selectivity over TYRO3 (TYRO3 IC50 42.3 nM) [2]. The narrow MER selectivity window of tamnorzatinib (1.4-fold) and SLC-391 (4.4-fold) suggests MER co-inhibition will occur at AXL-inhibitory concentrations in these compounds, whereas DS-1205b's 48-fold window provides functional AXL selectivity at concentrations below MER IC50.

kinase selectivity profiling TAM family off-target activity AXL-MER selectivity

Cell Migration Inhibition EC50: DS-1205b EC50 2.7 nM in hGAS6-Induced NIH3T3-AXL Cells

In a functional cellular assay measuring hGAS6 ligand-induced migration of NIH3T3 cells engineered to overexpress AXL, DS-1205b inhibited cell migration with an EC50 of 2.7 nM . In the same cellular context, DS-1205b significantly inhibited AXL phosphorylation without substantially affecting cell proliferation (GI50 >10,000 nM), indicating that the anti-migratory effect is mediated through AXL signaling inhibition rather than cytotoxicity [1]. The EC50 of 2.7 nM represents a shift of approximately 2.1-fold relative to the biochemical IC50 (1.3 nM), which is consistent with intracellular target engagement and cellular permeability. For comparison, bemcentinib (R428) demonstrates an AXL biochemical IC50 of 14 nM and cellular IC50 values <30 nM for AXL-dependent events, though direct hGAS6-induced migration EC50 data under identical conditions are not reported in the accessible literature . The combination of DS-1205b with EGFR TKIs erlotinib or osimertinib effectively inhibited downstream EGFR signaling in cell-based assays using HCC827 EGFR-mutant NSCLC cells .

cell migration assay functional cellular assay AXL signaling GAS6 ligand

In Vivo Antitumor Efficacy: DS-1205b 54-86% Tumor Regression in NIH3T3-AXL Xenograft Model at 6.3-50 mg/kg

In an NIH3T3-AXL allograft mouse model, oral administration of DS-1205b at doses ranging from 6.3 to 50 mg/kg (twice daily for 5 days) induced tumor regression of 54% to 86% relative to baseline tumor volume, as measured by pAXL inhibition-mediated antitumor effects . Monotherapy with DS-1205b in the NIH3T3-AXL allograft model demonstrated significant antitumor activity. In an HCC827 EGFR-mutant NSCLC xenograft model, DS-1205b in combination with erlotinib significantly delayed the onset of tumor resistance compared to erlotinib monotherapy, and DS-1205b restored the antitumor activity of erlotinib in erlotinib-resistant tumors [1]. The compound also delayed the onset of resistance when combined with osimertinib in the same model [2]. For context, the structurally related Daiichi Sankyo compound (US11208403 Example 121) exhibited cellular AXL inhibition with an IC50 of 16 nM in a human NSCLC cell line (NCI-H292) pAxl assay, demonstrating functional target engagement at the cellular level [3].

xenograft model in vivo efficacy tumor regression oral bioavailability

Clinical Translation: DS-1205c (DS-1205b Formulation) Recommended Phase 1 Dose 800 mg BID with Favorable Safety Profile

In a first-in-human phase 1 clinical study evaluating DS-1205c (the clinical formulation containing DS-1205b) in combination with gefitinib for patients with EGFR mutation-positive non-small cell lung cancer, DS-1205c was generally safe and well tolerated at all dose levels tested. The safety profile at doses ≤800 mg twice daily (BID) was more favorable than at 1200 mg BID, leading to a recommended dose for expansion cohorts of 800 mg BID [1][2]. The study was an open-label, multicenter trial that enrolled patients with metastatic or unresectable EGFR-mutated NSCLC who had T790M mutation-negative tumors and had experienced disease progression on prior EGFR TKI therapy (erlotinib, gefitinib, afatinib, or osimertinib) [3]. Primary and secondary endpoints included safety, tolerability, pharmacokinetics, and preliminary efficacy, with exploratory biomarker analyses assessing tumor AXL expression by immunohistochemistry [4]. This represents the most advanced clinical development stage among AXL inhibitors with similar selectivity profiles (48-fold AXL-MER selectivity) and provides a clinical safety benchmark not yet established for many competing AXL inhibitor candidates at similar development phases [5].

phase 1 clinical trial safety profile dose finding EGFR-mutant NSCLC

Optimal Research Applications for DS-1205b Free Base Based on Quantitative Evidence Profile


EGFR-TKI Resistance Reversal Studies in NSCLC Models

DS-1205b free base is optimally suited for combination studies with EGFR tyrosine kinase inhibitors (erlotinib, gefitinib, osimertinib) in EGFR-mutant NSCLC models where AXL upregulation mediates acquired resistance. The compound's EC50 of 2.7 nM for hGAS6-induced migration inhibition in AXL-overexpressing NIH3T3 cells and demonstrated ability to delay resistance onset and restore erlotinib sensitivity in HCC827 xenograft models [1] provide quantitative justification for this application. The phase 1 clinical data establishing DS-1205c (800 mg BID) tolerability with gefitinib [2] further supports translational relevance for preclinical combination studies. Researchers should prioritize DS-1205b over dual AXL/MER inhibitors (e.g., tamnorzatinib) when the goal is to isolate AXL-specific contributions to resistance without confounding MER inhibition.

AXL Kinase Selectivity Profiling and TAM Family Pharmacology Studies

DS-1205b free base is the preferred tool compound for experiments requiring clean dissection of AXL-specific signaling from MER- and MET-dependent pathways. With 48-fold selectivity over MER (IC50 63 nM), 80-fold selectivity over MET (IC50 104 nM), and 313-fold selectivity over TRKA (IC50 407 nM) , DS-1205b provides the widest selectivity window among clinical-stage AXL inhibitors. In contrast, tamnorzatinib's 1.4-fold AXL-MER selectivity and SLC-391's 4.4-fold AXL-MER selectivity [3] result in substantial MER co-inhibition at AXL-inhibitory concentrations. Applications include AXL-specific phospho-proteomics, genetic knockout complementation experiments, and studies where MER inhibition would confound interpretation of immune cell function (e.g., macrophage efferocytosis assays).

Cell Migration and Invasion Assays in AXL-Driven Cancer Models

DS-1205b free base demonstrates potent functional inhibition of AXL-mediated cell migration at low nanomolar concentrations (EC50 2.7 nM) without confounding anti-proliferative effects (GI50 >10,000 nM) in the same NIH3T3-AXL cellular model [4]. This clean separation between anti-migratory efficacy and cytotoxicity makes DS-1205b an ideal tool compound for wound healing assays, transwell migration assays, and 3D invasion studies in AXL-expressing cancer cell lines. The compound's 1.3 nM biochemical IC50 [5] ensures robust target engagement at sub-cytotoxic concentrations, minimizing off-target kinase inhibition artifacts. Bemcentinib's higher biochemical IC50 (14 nM) may require higher compound concentrations to achieve equivalent target engagement, potentially crossing into cytotoxic or off-target activity ranges in sensitive cell lines.

In Vivo Pharmacology Studies Requiring Oral Bioavailability and Documented Tolerability

DS-1205b free base is validated for oral administration in murine xenograft models, with documented antitumor efficacy producing 54-86% tumor regression at 6.3-50 mg/kg doses administered twice daily for 5 days in the NIH3T3-AXL allograft model [6]. The phase 1 clinical study establishing DS-1205c safety and a recommended dose of 800 mg BID [7] provides researchers with human pharmacokinetic and tolerability benchmarks that are not available for many competing AXL inhibitors at comparable development stages. This clinical translation data de-risks procurement for translational research groups planning in vivo combination studies with EGFR TKIs, biomarker analyses of AXL expression, or pharmacodynamic studies measuring pAXL inhibition in tumor tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS-1205b free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.